molecular formula C18H17NO5 B3016086 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE CAS No. 1524717-09-6

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE

Cat. No.: B3016086
CAS No.: 1524717-09-6
M. Wt: 327.336
InChI Key: JZQAMKYUJBJMOB-UHFFFAOYSA-N
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Description

{[(2-Methylphenyl)methyl]carbamoyl}methyl 2H-1,3-benzodioxole-5-carboxylate is a synthetic organic compound featuring a 1,3-benzodioxole core substituted at the 5-position with a carboxylate ester group. The ester moiety is further modified with a carbamoyl linker attached to a 2-methylbenzyl group.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-12-4-2-3-5-14(12)9-19-17(20)10-22-18(21)13-6-7-15-16(8-13)24-11-23-15/h2-8H,9-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQAMKYUJBJMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multiple steps. One common route starts with the preparation of the benzodioxole ring, followed by the introduction of the carbamoyl group and the methylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s key structural elements—heterocyclic core, carboxylate ester, and carbamoyl side chain—invite comparison with benzimidazole-based derivatives (e.g., compounds 32–53 from ). Below is a comparative analysis:

Parameter Target Compound Benzimidazole Derivatives (e.g., 32–53) References
Core Structure 1,3-Benzodioxole (oxygen-rich, planar aromatic system) Benzimidazole (fused benzene-imidazole ring, basic nitrogen atoms)
Key Functional Groups 5-Carboxylate ester, carbamoyl-methyl-2-methylbenzyl 2-Chloromethyl (32–39), 2-carboxylic acid (40–46), N-methyl (47–53)
Synthetic Routes Likely involves esterification of 1,3-benzodioxole-5-carboxylic acid + carbamoylation Oxidation of (1H-benzimidazol-2-yl)methanol (24–30) to acids (40–46); chlorination (32–39); N-methylation (47–53)
Hypothesized Bioactivity Enhanced lipophilicity (benzodioxole) may improve membrane permeability Chloromethyl (32–39) and carboxylic acid (40–46) groups enable covalent binding or ionic interactions

Physicochemical Properties

  • Solubility : The carboxylate ester and carbamoyl groups in the target compound may reduce aqueous solubility compared to benzimidazole carboxylic acids (40–46), which are ionized at physiological pH .

Reactivity and Stability

  • Electrophilic Reactivity : Unlike 2-chloromethyl benzimidazoles (32–39), the target compound’s carbamoyl group is less reactive, suggesting greater stability under physiological conditions.
  • Metabolic Susceptibility : The benzodioxole ring is prone to oxidative cleavage by cytochrome P450 enzymes, whereas benzimidazoles are metabolized via N-dealkylation or hydroxylation .

Biological Activity

The compound {[(2-methylphenyl)methyl]carbamoyl}methyl 2H-1,3-benzodioxole-5-carboxylate, identified by CAS No. 1524717-09-6, is a derivative of benzodioxole known for its potential biological activities. This article explores its biological activity, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H17NO5C_{18}H_{17}NO_5, with a molecular weight of 325.33 g/mol. The structure features a benzodioxole core, which is associated with several pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing the benzodioxole structure exhibit a variety of biological activities, including:

  • Antidiabetic Effects : Derivatives of benzodioxole have been shown to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. For instance, related compounds have demonstrated IC50 values as low as 0.68 µM against α-amylase, indicating strong inhibitory potential .
  • Anticancer Activity : The compound's structural analogs have been tested against various cancer cell lines. In vitro studies revealed significant cytotoxic effects on cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .
  • Anti-inflammatory Properties : Some derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. For example, certain benzodioxole derivatives exhibited IC50 values ranging from 6.71 to 41.59 µM against COX-2 .

In Vitro Studies

A study investigating the biological activity of related benzodioxole derivatives found that:

  • α-Amylase Inhibition : Compounds IIa and IIc exhibited potent inhibition with IC50 values of 0.85 µM and 0.68 µM respectively. These findings suggest that these compounds can effectively manage blood glucose levels by inhibiting starch digestion .
  • Cytotoxicity Assessment : The same study evaluated the cytotoxic effects across various cancer and normal cell lines using MTS assays. Notably, compound IIc showed significant anticancer efficacy with minimal toxicity towards normal cells (IC50 > 150 µM) .

In Vivo Studies

In vivo experiments using a streptozotocin-induced diabetic mouse model demonstrated that treatment with compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses . This underscores the compound's potential as an antidiabetic agent.

Case Studies

  • Case Study on Antidiabetic Activity :
    • Objective : To evaluate the effect of compound IIc on blood glucose levels.
    • Methodology : Administered to diabetic mice for five consecutive days.
    • Results : Significant reduction in blood glucose levels was observed compared to control groups.
    • : Suggests potential for development as an oral hypoglycemic agent.
  • Case Study on Anticancer Efficacy :
    • Objective : Assess cytotoxic effects on various cancer cell lines.
    • Methodology : MTS assays conducted across multiple cell lines.
    • Results : Compound IIc displayed selective cytotoxicity towards cancer cells with an IC50 range of 26–65 µM.
    • : Indicates promise for further development in cancer therapeutics.

Comparative Analysis Table

CompoundBiological ActivityIC50 Value (µM)Target
Compound IIaα-Amylase Inhibition0.85α-Amylase
Compound IIcα-Amylase Inhibition0.68α-Amylase
Compound IIdCytotoxicity26–65Cancer Cells
Compound IVCOX-2 Inhibition6.71 – 41.59COX-2

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